Methyl 2-chloro-5-hydrazinobenzoate hydrochloride
Overview
Description
“Methyl 2-chloro-5-hydrazinobenzoate hydrochloride” is a chemical compound with the CAS Number: 723242-88-4 . Its molecular weight is 237.08 . The IUPAC name for this compound is “methyl 2-chloro-5-hydrazinobenzoate hydrochloride” and its Inchi Code is 1S/C8H9ClN2O2.ClH/c1-13-8(12)6-4-5(11-10)2-3-7(6)9;/h2-4,11H,10H2,1H3;1H .
Molecular Structure Analysis
The molecular formula of “Methyl 2-chloro-5-hydrazinobenzoate hydrochloride” is C8H9ClN2O2.ClH . The Inchi key for this compound is GYOFNTDZGUYRGT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 2-chloro-5-hydrazinobenzoate hydrochloride” has a molecular weight of 237.08 .Scientific Research Applications
Structural Studies and Reactivity
- A study by Tiagi and Joshi (1972) explored the structural aspects and reactivity of hydrazino derivatives, including compounds structurally similar to Methyl 2-chloro-5-hydrazinobenzoate hydrochloride. Their research indicated that the position of the chlorine atom adjacent to the nitrogen in the ring significantly affects reactivity, especially in benzoquinolines (Tiagi & Joshi, 1972).
Crystal Structure Analysis
- Ethyl 4-hydrazinobenzoate hydrochloride, a compound related to Methyl 2-chloro-5-hydrazinobenzoate hydrochloride, was synthesized and characterized in a study by Restrepo et al. (2019). The study provided insights into the crystal structure and non-covalent interactions, highlighting the importance of hydrogen bonds in the crystal lattice (Restrepo et al., 2019).
Antitumor Activity
- Nguyen et al. (1990) investigated compounds including 4-hydrazino derivatives for antitumor activity. Their findings suggest that such compounds, which are structurally similar to Methyl 2-chloro-5-hydrazinobenzoate hydrochloride, can be potential antineoplastic agents (Nguyen et al., 1990).
Synthesis and Reactivity in Organic Chemistry
- Research by Imafuku et al. (1985) on the methylation of tropones and subsequent reactions with hydrazine provides insights into the synthesis and reactivity of hydrazino derivatives. This is relevant for understanding the chemical behavior of compounds like Methyl 2-chloro-5-hydrazinobenzoate hydrochloride (Imafuku et al., 1985).
Novel Reactions and Compound Synthesis
- The study by Mamedov et al. (1991) on the reaction of methyl 3-phenyl-3-chloro-2-oxopropionate with thiosemicarbazones details the synthesis of novel compounds involving hydrazino derivatives. This research contributes to the understanding of unique reactions and synthesis methods relevant to Methyl 2-chloro-5-hydrazinobenzoate hydrochloride (Mamedov et al., 1991).
properties
IUPAC Name |
methyl 2-chloro-5-hydrazinylbenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)6-4-5(11-10)2-3-7(6)9;/h2-4,11H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFNTDZGUYRGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.